1-[2-(4-chlorophenyl)-2-oxoethyl]-8-fluoro-1-hydroxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-[2-(4-chlorophenyl)-2-oxoethyl]-8-fluoro-1-hydroxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core fused with a pyrrole ring, and various functional groups such as a chlorophenyl, fluoro, hydroxy, and oxoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-8-fluoro-1-hydroxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving a suitable precursor such as a 2-aminobenzaldehyde derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)-2-oxoethyl]-8-fluoro-1-hydroxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The oxoethyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-chlorophenyl)-2-oxoethyl]-8-fluoro-1-hydroxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-8-fluoro-1-hydroxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain a quinoline core, but differ in their functional groups and biological activities.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid, which have a simpler structure but share the pyrrole ring.
Uniqueness
1-[2-(4-chlorophenyl)-2-oxoethyl]-8-fluoro-1-hydroxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its combination of functional groups and fused ring system, which confer distinct chemical reactivity and potential biological activities not seen in simpler quinoline or pyrrole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H21ClFNO3 |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]-6-fluoro-3-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C22H21ClFNO3/c1-12-10-21(2,3)25-19-16(12)8-15(24)9-17(19)22(28,20(25)27)11-18(26)13-4-6-14(23)7-5-13/h4-9,12,28H,10-11H2,1-3H3 |
InChI Key |
SXLKVTZDTBNZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Cl)O)F)(C)C |
Origin of Product |
United States |
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